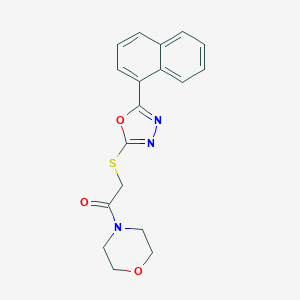![molecular formula C15H12FN3O3S B270146 N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)
N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide, also known as FFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FFO is a sulfhydryl-containing compound that has been shown to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and cancer. N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer. N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide also inhibits the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the development of inflammation and cancer. N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and cancer. N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
实验室实验的优点和局限性
N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield and purity. N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has also been shown to exhibit promising biological activities, making it a potential lead compound for drug discovery and development. However, N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has some limitations for lab experiments. It is not water-soluble, which can limit its use in in vivo studies. N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide also has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide. One potential direction is the development of water-soluble derivatives of N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide that can be used in in vivo studies. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide in vivo. Further studies are also needed to fully understand the mechanism of action of N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide and its potential applications in the treatment of inflammation and cancer.
Conclusion
In conclusion, N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide is a promising compound that has potential applications in drug discovery and development. It exhibits anti-inflammatory and anti-cancer properties and has been shown to modulate various signaling pathways involved in inflammation and cancer. N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has several advantages for lab experiments, including easy synthesis and promising biological activities. However, further studies are needed to fully understand the mechanism of action of N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide and its potential applications in the treatment of inflammation and cancer.
合成方法
N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide can be synthesized through a four-step synthetic route, starting from commercially available starting materials. The synthesis involves the reaction of 5-(2-furyl)-1,3,4-oxadiazole-2-thiol with 4-fluorobenzoyl chloride, followed by the reaction with 3-aminopropionitrile and subsequent reduction of the resulting nitrile to the amide using lithium aluminum hydride. The final product is obtained in good yield and purity, making it suitable for biological studies.
科学研究应用
N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of cancer cells.
属性
产品名称 |
N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide |
|---|---|
分子式 |
C15H12FN3O3S |
分子量 |
333.3 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C15H12FN3O3S/c16-10-3-5-11(6-4-10)17-13(20)7-9-23-15-19-18-14(22-15)12-2-1-8-21-12/h1-6,8H,7,9H2,(H,17,20) |
InChI 键 |
PKJQMSOHYNUMLN-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)F |
规范 SMILES |
C1=COC(=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=C(C=C3)F |
溶解度 |
2.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B270063.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B270064.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270065.png)
![2-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270067.png)



![4-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B270076.png)
![N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B270079.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B270081.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270082.png)
![N-(2-methoxyphenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270083.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one](/img/structure/B270085.png)
![1-(4-Fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270087.png)